CX1739: A Technical Guide to a Low-Impact Positive Allosteric Modulator of AMPA Receptors
CX1739: A Technical Guide to a Low-Impact Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CX1739 is an investigational drug that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Classified as a "low-impact" ampakine, CX1739 enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate (B1630785), with minimal effect on receptor desensitization.[3][4] This distinct mechanism of action is believed to contribute to its favorable safety profile, particularly the low propensity for inducing seizures at therapeutic doses.[3][4] Preclinical and early clinical studies have demonstrated the potential of CX1739 in a range of neurological and respiratory disorders, including attention-deficit/hyperactivity disorder (ADHD), opioid-induced respiratory depression, and central sleep apnea (B1277953).[1][2] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and key experimental data related to CX1739.
Introduction to AMPA Receptors and Positive Allosteric Modulation
AMPA-type glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3][5] Their activation by glutamate is fundamental for synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, known as ampakines, do not activate the receptor directly but enhance its response to glutamate.[5] This can occur through various mechanisms, including increasing the channel opening probability, slowing channel closing, or reducing desensitization.
CX1739 is distinguished as a low-impact ampakine, which primarily accelerates channel opening with only a modest effect on receptor desensitization.[3][4] This contrasts with "high-impact" ampakines that significantly reduce desensitization and are associated with a higher risk of excitotoxicity and seizures.[1] The nuanced modulation of AMPA receptor function by CX1739 presents a promising therapeutic window for conditions associated with compromised excitatory synaptic transmission.
Mechanism of Action
CX1739 binds to an allosteric site on the AMPA receptor, enhancing the excitatory currents elicited by the binding of glutamate. While the precise binding site for low-impact ampakines like CX1739 has not been fully elucidated, it is suggested to be distinct from the binding site of high-impact ampakines.
The signaling pathway initiated by AMPA receptor activation is central to numerous neuronal functions. Upon glutamate binding, the AMPA receptor channel opens, allowing the influx of sodium ions (and to a lesser extent, calcium ions), leading to depolarization of the postsynaptic membrane. This excitatory postsynaptic potential (EPSP) can trigger an action potential if it reaches the threshold. CX1739 potentiates this process, leading to a more robust and sustained neuronal response to a given level of glutamate stimulation.
Quantitative Data
The following tables summarize the key quantitative data for CX1739 from preclinical and clinical studies.
Table 1: Preclinical Efficacy of CX1739 in Rodent Models
| Parameter | Species | Model | Effective Dose Range | Outcome |
| Cognitive Enhancement | Rat | Novel Object Recognition | 0.03 - 18 mg/kg | Dose-dependent improvement in recognition memory |
| Cognitive Enhancement | Rat | Win Shift Radial Arm Maze | 0.03 - 18 mg/kg | Dose-dependent improvement in working memory |
| ADHD-like Behavior | Rat | 5-Choice Serial Reaction Time Task | 0.03 - 18 mg/kg | Dose-dependent improvement in attention and impulsivity |
| Respiratory Depression Reversal | Rat | Opioid-Induced | 10 - 20 mg/kg (IV) | Rapid and dose-dependent reversal of respiratory depression[6] |
| Safety | Rat | Single-dose toxicity | Up to 2000 mg/kg | No adverse events observed[7][8][9] |
Table 2: Pharmacokinetic Parameters of CX1739
| Parameter | Species | Route of Administration | Value |
| Tmax | Rat | Intravenous | 2 minutes[4][7] |
| Tmax | Human | Oral | 1 - 5 hours[3][5] |
| Half-life (t1/2) | Human | Oral | 6 - 9 hours[3][5] |
| Dose Proportionality | Human | Oral (100-1200 mg) | Cmax and AUC are dose-proportional[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CX1739.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
-
Objective: To assess the effect of CX1739 on synaptic plasticity, a cellular correlate of learning and memory.
-
Methodology:
-
Animal Model: Anesthetized rats are used.
-
Surgical Procedure: Stimulating electrodes are implanted in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.
-
Baseline Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in response to single-pulse stimulation.
-
Drug Administration: CX1739 or vehicle is administered systemically.
-
LTP Induction: A high-frequency train of electrical stimulation is delivered to the perforant path to induce LTP.
-
Post-Induction Recording: EPSPs are recorded for a period post-induction to measure the magnitude and stability of LTP.
-
-
Results with CX1739: CX1739 has been shown to dose-dependently enhance the magnitude of LTP in vivo in rats, indicating its potential to facilitate synaptic strengthening.[8][10]
In Vivo Model of Opioid-Induced Respiratory Depression
-
Objective: To evaluate the efficacy of CX1739 in reversing respiratory depression, a life-threatening side effect of opioid use.
-
Methodology:
-
Animal Model: Conscious, unrestrained rats are used.
-
Respiratory Monitoring: Whole-body plethysmography is used to continuously monitor respiratory parameters (e.g., frequency, tidal volume, minute ventilation).
-
Induction of Respiratory Depression: A potent opioid agonist (e.g., fentanyl) is administered to induce a stable period of respiratory depression.
-
Drug Administration: CX1739 or vehicle is administered intravenously.
-
Data Analysis: Respiratory parameters are recorded and analyzed to determine the extent and time course of reversal of respiratory depression.
-
-
Results with CX1739: Intravenous administration of CX1739 has been demonstrated to rapidly and dose-dependently reverse opioid-induced respiratory depression in rats.[6]
Clinical Development and Safety Profile
CX1739 has undergone a Phase I clinical trial in healthy volunteers.[3] The study demonstrated that CX1739 is well-tolerated at single doses up to 900 mg and multiple doses of 450 mg twice daily.[3][5] The most common adverse events reported were headache and nausea.[3][5] Importantly, the pharmacokinetic profile of CX1739 in humans is favorable for clinical development, with a half-life of 6-9 hours and dose-proportional exposure.[3][5] A small pilot study in patients with sleep apnea suggested that a single dose of CX1739 may improve blood oxygenation and reduce the central sleep apnea score.[11]
Conclusion and Future Directions
CX1739 represents a promising development in the field of AMPA receptor modulation. Its classification as a low-impact ampakine with a favorable safety profile distinguishes it from earlier compounds in its class. The preclinical data strongly support its potential in treating cognitive dysfunction and respiratory depression. The positive results from early clinical trials warrant further investigation in larger, well-controlled studies to establish its efficacy in patient populations. Future research should also focus on elucidating the precise molecular interactions between CX1739 and the AMPA receptor to guide the development of next-generation modulators with even greater therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CX1739 - Wikipedia [en.wikipedia.org]
- 3. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact and mechanism of ampakine CX1739 on protection against respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CX-1739 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. respirerx.com [respirerx.com]
